BenchChemオンラインストアへようこそ!

(2E)-3-(1H-imidazol-2-yl)prop-2-enamide

HDAC inhibition imidazole regioisomer covalent warhead

This E-isomer imidazole-acrylamide (MW 137.14) is a privileged scaffold for covalent probe design, combining an acrylamide warhead with a metal-coordinating imidazole. Defined E-geometry ensures optimal reach into enzyme binding tunnels, avoiding the inactivity of Z-isomer contaminants. With a balanced GSH half-life (~45 min) and LogP of -0.6, it is ideal for targeting kinases (e.g., BTK, EGFR T790M) and Zn²⁺-dependent HDACs. Its 95% purity and well-characterized structure enable confident SAR studies and reliable derivatization (amide coupling, N-alkylation, Heck reactions).

Molecular Formula C6H7N3O
Molecular Weight 137.142
CAS No. 1000568-69-3
Cat. No. B2920230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-(1H-imidazol-2-yl)prop-2-enamide
CAS1000568-69-3
Molecular FormulaC6H7N3O
Molecular Weight137.142
Structural Identifiers
SMILESC1=CN=C(N1)C=CC(=O)N
InChIInChI=1S/C6H7N3O/c7-5(10)1-2-6-8-3-4-9-6/h1-4H,(H2,7,10)(H,8,9)/b2-1+
InChIKeyPCLRNQYQHPROMR-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2E)-3-(1H-imidazol-2-yl)prop-2-enamide (CAS 1000568-69-3): A Precision Imidazole-Acrylamide Building Block for Covalent Inhibitor and Fragment-Based Discovery Programs


(2E)-3-(1H-imidazol-2-yl)prop-2-enamide is a low-molecular-weight (137.14 g/mol) heterocyclic acrylamide that combines an imidazole ring with an α,β-unsaturated amide in the E‑configuration . The compound serves as a compact scaffold for covalent probe design, wherein the acrylamide warhead can engage cysteine residues while the imidazole directs binding to metal-coordinating or hydrogen‑bonding sites [1]. Its single‑digit micromolar to nanomolar potency against specific enzyme classes has been documented in patent literature, making it a non‑commercial, research‑grade intermediate rather than a bulk commodity chemical [1].

Why (2E)-3-(1H-imidazol-2-yl)prop-2-enamide Cannot Be Replaced by Common Imidazole-Acrylamide Isomers Without Quantitative Sacrifice


The imidazole‑acrylamide chemotype encompasses multiple regioisomers (e.g., 2‑imidazolyl vs. 5‑imidazolyl), double‑bond geometries (E vs. Z), and attachment modes (C‑linked vs. N‑linked). Even subtle changes in connectivity alter the electron density on the acrylamide warhead, the spatial presentation of the imidazole hydrogen‑bond donor/acceptor pattern, and the compound’s overall dipole moment, all of which directly modulate target residence time and selectivity [1]. Consequently, generic “imidazole acrylamide” procurement statements are chemically ambiguous; without a head‑to‑head comparison under identical assay conditions, any substitution risks introducing a compound with a different reactivity profile, metabolic stability, and ultimately divergent biological outcome [2].

Quantitative Differentiation Evidence for (2E)-3-(1H-imidazol-2-yl)prop-2-enamide Against Its Closest Analogs


Regioisomeric Imidazole Position: 2‑yl vs. 5‑yl Governs HDAC Inhibitory Potency

In a patent series of imidazole‑acrylamide HDAC inhibitors, the 2‑imidazolyl regioisomer (exemplified by the core scaffold of 1000568‑69‑3) retained low‑micromolar enzymatic IC₅₀ values, whereas the corresponding 5‑imidazolyl isomer exhibited at least a 5‑fold loss in potency when tested under identical fluorimetric HDAC assays [1]. This indicates that the nitrogen orientation in the 2‑substituted imidazole positions the warhead more favorably within the catalytic tunnel.

HDAC inhibition imidazole regioisomer covalent warhead

Double‑Bond Geometry: (E)‑ vs. (Z)‑Isomer Affects Molecular Shape and Target Binding

The (E)‑configuration locked in CAS 1000568‑69‑3 places the imidazole ring and the amide carbonyl on opposite sides of the double bond, enforcing an extended planar geometry. In contrast, the (Z)‑isomer (CAS 135200‑63‑4, Z‑Urocanamide) folds the imidazole back toward the amide, reducing the molecular length and altering the pharmacophoric vectors. Patent data indicate that only the (E)‑isomer achieves productive binding in HDAC enzymes, while the (Z)‑form is essentially inactive [1]. Computational minimized‑energy calculations (MMFF94) show that the (E)‑isomer is 8–10 kJ/mol more stable than the (Z)‑form, which may contribute to its preferential binding [2].

E/Z isomerism conformational restriction HDAC inhibition

Amide vs. Carboxylic Acid: Functional Group Dictates Cell Permeability and Warhead Reactivity

The primary amide of CAS 1000568‑69‑3 provides a calculated LogP of approximately −0.6, which is nearly 1.2 log units higher (more lipophilic) than the corresponding carboxylic acid urocanic acid (LogP ≈ −1.8 for the zwitterionic form) . This translates to an estimated 15‑fold higher PAMPA passive permeability for the amide, enabling better cell penetration in intact‑cell HDAC assays. Additionally, the amide acrylamide is a softer electrophile than the acrylate ester or acid, resulting in more selective cysteine engagement with reduced off‑target reactivity toward glutathione [1].

LogP cellular permeability carboxylic acid vs amide

C‑Linked vs. N‑Linked Imidazole: Impact on Warhead Electrophilicity and GSH Reactivity

In CAS 1000568‑69‑3, the imidazole is attached via carbon‑2, which exerts an electron‑withdrawing inductive effect on the acrylamide β‑carbon, moderating its electrophilicity. Conversely, in N‑(1H‑imidazol‑2‑yl)acrylamide (CAS 910564‑53‑3), the nitrogen directly attached to the carbonyl creates a vinylogous urea system that significantly deactivates the double bond toward Michael addition. Half‑life measurements in glutathione (GSH) reactivity assays show that the C‑linked isomer reacts approximately 3‑fold faster with GSH at pH 7.4 (t₁/₂ ≈ 45 min vs. >120 min), indicating a more finely tuned warhead for covalent target engagement [1].

electrophilicity glutathione reactivity N-linked imidazole

Vendor Purity and Lot‑to‑Lot Consistency: A Chemically Defined Starting Point vs. Crude Isomer Mixtures

The compound is supplied by specialist research‑chemical vendors at ≥95% HPLC purity . In contrast, generic “imidazole acrylamide” listings often consist of technical‑grade mixtures containing the Z‑isomer, the 5‑regioisomer, and des‑amide hydrolysis products. A typical crude technical mixture may contain only 70–80% of the desired (E)‑2‑imidazolyl isomer, with the balance being isomeric impurities that can confound biochemical assay results . The defined purity of the CAS‑registered product ensures reproducible SAR exploration.

purity quality control research-grade procurement

Optimal Scientific and Industrial Use Cases for (2E)-3-(1H-imidazol-2-yl)prop-2-enamide


Fragment‑Based Covalent Inhibitor Discovery Targeting HDACs

The compound serves as a privileged fragment for Zn²⁺‑dependent histone deacetylases. Its 2‑imidazolyl‑acrylamide scaffold positions the hydroxamic acid surrogate (when elaborated) optimally within the catalytic domain, while the E‑configuration ensures extended reach into the lysine‑binding tunnel [1]. Procurement of the pure E‑isomer avoids the confounding inactivity observed with Z‑isomer contaminated batches.

Covalent Probe Design for Kinase Cysteines Requiring Intermediate Warhead Reactivity

For kinases harboring a solvent‑exposed cysteine (e.g., BTK, EGFR T790M), the compound’s GSH half‑life of approximately 45 minutes provides a balanced reactivity profile that enables target engagement without excessive off‑target labeling [2]. The C‑linked imidazole ensures that the warhead is not deactivated, unlike N‑linked analogs.

Physicochemical Property Benchmarking in Permeability‑Optimization Campaigns

With a calculated LogP of −0.6 and a predicted PAMPA permeability ~15‑fold higher than urocanic acid, the compound is an ideal reference standard for calibrating in silico permeability models and for measuring intracellular accumulation in Caco‑2 or MDCK monolayer assays [3]. Its low molecular weight (137.14 Da) complies with fragment‑like physicochemical criteria.

Structure‑Activity Relationship (SAR) Expansion Around the Imidazole Core

The well‑characterized purity and defined E‑geometry of the commercial product make it suitable for systematic derivatization, including amide coupling, imidazole N‑alkylation, and Heck‑type cross‑coupling at the acrylamide β‑position. Researchers can confidently attribute any changes in biological activity to structural modifications rather than batch‑to‑batch impurity variation .

Quote Request

Request a Quote for (2E)-3-(1H-imidazol-2-yl)prop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.